![molecular formula C12H15BrClNO B1531915 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol CAS No. 1057269-96-1](/img/structure/B1531915.png)
1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol
Overview
Description
1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol, also known as 4-bromo-2-chloro-N-benzylpiperidin-4-amine, is an aromatic amine, which is mainly used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless to yellowish solid, with a pungent odor. It is soluble in water, alcohol, and ether. It is a versatile intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals.
Scientific Research Applications
Antimalarial Drug Development
One of the promising applications of compounds like “1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol” is in the development of antimalarial drugs. Research has shown that structurally similar 1,4-disubstituted piperidines exhibit high selectivity and potency against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . These compounds have been found to inhibit parasite growth significantly, with some analogs demonstrating IC50 values in the low microgram per milliliter range. The presence of a hydroxyl group, as seen in “1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol”, is believed to contribute greatly to the antimalarial activity, suggesting that further exploration of this core structure could yield important leads for new antimalarial medications.
Reference Standards
In pharmaceutical testing, “1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol” can be used as a reference standard. Reference standards are crucial for ensuring the accuracy and consistency of analytical methods used in the quality control of pharmaceutical products .
properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRORWMDQSJGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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